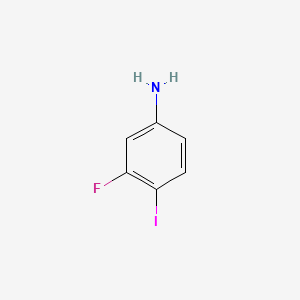

3-Fluoro-4-iodoaniline

説明

Significance and Context of 3-Fluoro-4-iodoaniline in Contemporary Chemical Sciences

This compound is a halogenated aromatic amine that serves as a significant and versatile building block in modern organic synthesis. guidechem.comchemicalbook.comthermofisher.kr Its importance in the chemical sciences stems from the unique arrangement of its functional groups: an aniline (B41778) core substituted with both a fluorine and an iodine atom. This specific substitution pattern makes it a valuable intermediate for creating more complex molecules in various fields, including pharmaceuticals, agrochemicals, and dyestuffs. guidechem.commyfisherstore.com

The presence of both fluorine and iodine on the benzene (B151609) ring provides distinct reactivity and properties. The fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in medicinal chemistry. The iodine atom is a versatile handle for a variety of coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. A typical synthesis route involves the iodination of 3-fluoroaniline (B1664137).

In academic research, this compound and its isomers are subject to studies exploring their potential in various advanced applications. For instance, the compound has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging. guidechem.com Furthermore, related fluoro-iodo-aniline structures are being explored in materials science. A study on 2-Fluoro-4-iodoaniline (B146158) demonstrated its utility in passivating surface defects in perovskite films, which significantly enhanced the efficiency and stability of perovskite solar cells. researchgate.net This highlights the broader potential of this class of compounds in the development of advanced materials.

The fundamental properties of this compound are well-documented and provide a basis for its application in synthesis and research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 656-66-6 guidechem.com |

| Molecular Formula | C₆H₅FIN guidechem.com |

| Molecular Weight | 237.01 g/mol avantorsciences.com |

| Appearance | White or yellow crystalline powder guidechem.comchemicalbook.com |

| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) chemicalbook.comthermofisher.kr |

| pKa | 2.79±0.10 (Predicted) guidechem.com |

The significance of halogenated anilines extends to supramolecular chemistry and crystal engineering. Studies on perhalogenated anilines, such as 2,3,5,6-tetrafluoro-4-iodoaniline, investigate their capacity to act as bifunctional donors of both hydrogen and halogen bonds. acs.orgnih.gov This research is crucial for designing and preparing crystalline materials with desired structures and properties by controlling intermolecular interactions. nih.gov The distinct crystal packing of 4-iodoaniline (B139537) compared to its bromo and chloro analogs underscores the unique role of the iodine atom in forming intermolecular interactions. researchgate.net

Research Gaps and Future Perspectives for this compound Studies

While this compound is established as a useful synthetic intermediate, further research is recommended to fully understand and expand its properties and applications. guidechem.com A primary area for future investigation involves the development of novel synthetic methodologies that are more efficient and sustainable.

Looking forward, the research trajectory for this compound and related halogenated compounds points toward several key areas:

Advanced Materials: The successful use of 2-fluoro-4-iodoaniline in enhancing perovskite solar cells suggests a significant opportunity for this compound and other isomers in the field of materials science. researchgate.net Future studies could explore their incorporation into organic light-emitting diodes (OLEDs), polymers, and liquid crystals, leveraging the unique electronic and structural contributions of the halogen substituents. smolecule.com

Crystal Engineering: The ability of halogenated anilines to participate in predictable hydrogen and halogen bonding presents a frontier in crystal engineering. acs.orgnih.gov Future work could focus on using this compound to co-crystallize with other molecules to create novel supramolecular architectures with specific optical, electronic, or mechanical properties. Understanding the competition and cooperation between different intermolecular forces is a key challenge. nih.gov

Medicinal Chemistry: The role of halogenation in modulating the biological activity of molecules is a well-established principle. While this compound is a building block for pharmaceuticals, future research could explore its direct derivatives for specific therapeutic targets. The unique combination of fluorine and iodine may offer advantages in binding affinity and selectivity. smolecule.com

Environmental Science and Bioremediation: The widespread use of halogenated aromatic compounds has raised environmental concerns due to their persistence and potential toxicity. nih.govmdpi.com A significant research gap exists in understanding the environmental fate and microbial degradation pathways of compounds like this compound. Future perspectives include the engineering of enzymes and microbes for more efficient bioremediation of halogenated pollutants. nih.govbohrium.com Concurrently, a major challenge for the chemical industry is the development of less toxic, non-halogenated alternatives for applications where halogenated anilines are currently used. mdpi.com

Table 2: Summary of Research Areas for Halogenated Anilines

| Field | Application/Focus Area | Research Objective |

|---|---|---|

| Organic Synthesis | Intermediate for fine chemicals | Development of more efficient and sustainable synthetic routes. chemicalbook.com |

| Medicinal Chemistry | Building block for bioactive molecules | Creation of novel drug candidates with enhanced binding affinity and metabolic stability. smolecule.com |

| Materials Science | Component in advanced materials | Design of new polymers, liquid crystals, and components for devices like solar cells. researchgate.netsmolecule.com |

| Crystal Engineering | Donor of hydrogen/halogen bonds | Construction of cocrystals and supramolecular assemblies with tailored properties. acs.orgnih.gov |

| Environmental Science | Bioremediation of pollutants | Understanding degradation pathways and developing technologies to remove halogenated compounds from the environment. nih.govbohrium.com |

Structure

3D Structure

特性

IUPAC Name |

3-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVVJHBHRIXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573117 | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-66-6 | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Fluoro 4 Iodoaniline and Its Derivatives

Optimized Reaction Conditions for 3-Fluoro-4-iodoaniline Synthesis

Optimizing reaction conditions is key to improving yield, purity, and sustainability in the synthesis of this compound. Recent advancements have focused on refining existing methods and introducing novel techniques to achieve these goals.

The Ullmann-Goldberg reaction, a copper-catalyzed N-arylation, is a fundamental method for forming C-N bonds. acs.orgnih.gov However, classic protocols often require harsh conditions. acs.orgnih.gov Modern modifications have significantly improved the efficiency and applicability of this reaction for synthesizing derivatives of this compound. nih.govmdpi.com

Copper(I) iodide (CuI) is a commonly used catalyst in Ullmann-Goldberg reactions. mdpi.comnumberanalytics.com Its effectiveness is significantly enhanced by the use of ligands, which stabilize the copper catalyst and facilitate the reaction. numberanalytics.com N,N'-dimethylethylenediamine (DMEDA) is a particularly effective bidentate ligand that coordinates with the CuI catalyst. mdpi.commdpi.com This complex then reacts with an amide to form a copper-amidate intermediate, which is crucial for the subsequent coupling with the aryl halide. nih.govmdpi.com The use of ligands like DMEDA allows the reaction to proceed under milder conditions and can lead to higher yields. numberanalytics.comresearchgate.net Studies have shown that the combination of CuI and DMEDA is effective for the N-arylation of various amides and lactams with this compound. nih.govresearchgate.net

A specific example involves the reaction of δ-valerolactam with this compound. The reaction, catalyzed by CuI and DMEDA in the presence of K₃PO₄, proceeds under microwave irradiation at 120°C. nih.gov This highlights the synergy between the copper catalyst, the ligand, and modern heating techniques.

The choice of solvent is critical for reaction efficiency and environmental impact. Traditional solvents like toluene (B28343) can be toxic. nih.gov In line with the principles of green chemistry, researchers have explored bio-based solvents as alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent. nih.govresearchgate.net Derived from renewable resources like furfural (B47365) or levulinic acid, 2-MeTHF offers several advantages over traditional solvents like tetrahydrofuran (B95107) (THF). nih.govchempoint.com It has a higher boiling point, lower miscibility with water, and greater stability in both acidic and basic conditions. chempoint.com

In the synthesis of N-arylated derivatives of this compound via the Ullmann-Goldberg reaction, replacing toluene with 2-MeTHF has been shown to significantly increase the reaction yield. nih.gov For instance, the reaction between δ-valerolactam and this compound in 2-MeTHF resulted in a 68% yield, a notable improvement compared to the reaction in toluene. nih.gov This demonstrates the potential of 2-MeTHF to enhance reaction performance while promoting sustainability.

Table 1: Comparison of Solvents in Organic Synthesis

| Property | 2-MeTHF | THF | Dichloromethane (DCM) |

|---|---|---|---|

| Boiling Point (°C) | 80 | 66 | 40 |

| Density (at 20°C) | 0.86 | 0.89 | 1.32 |

| Water Solubility in Solvent (% at 20°C) | 4.1 | Infinite | 2.0 |

| Origin | Bio-based | Petroleum-based | Petroleum-based |

Data sourced from ChemPoint. chempoint.com

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. mdpi.com In the context of the Ullmann-Goldberg reaction for synthesizing this compound derivatives, microwave irradiation offers significant advantages over conventional heating. It allows for rapid and uniform heating of the reaction mixture, leading to drastically reduced reaction times and often improved yields. nih.govmdpi.com

For example, a microwave-assisted Ullmann-Goldberg coupling of various lactams with this compound was successfully carried out, achieving high yields in a short duration. nih.govmdpi.com The synthesis of an N-arylated lactam using this compound, CuI, and DMEDA in 2-MeTHF was completed in 2 hours at 120°C under microwave irradiation. nih.gov This efficiency is a substantial improvement over traditional methods that can require many hours or even days. mdpi.com

Nucleophilic aromatic substitution (SNA) is another important strategy for the synthesis of substituted anilines. diva-portal.org In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For SNA to occur, the aromatic ring must typically be activated by electron-withdrawing groups. diva-portal.org

In the case of synthesizing derivatives of this compound, the fluorine and iodine atoms themselves can act as leaving groups under certain conditions. However, the reactivity is highly dependent on the specific substrate and reaction conditions. For instance, in pyridine (B92270) systems, a nitro group can activate the ring for nucleophilic substitution of a halogen. nih.gov While direct nucleophilic substitution on this compound itself is less common, this strategy can be employed in the synthesis of its precursors or in subsequent functionalization steps. The presence of the electron-withdrawing fluorine atom can influence the regioselectivity of such reactions. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodine atom in this compound makes it an excellent substrate for these reactions, including the Suzuki, Sonogashira, and Heck couplings. nih.gov

The Suzuki coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base, is particularly versatile for creating biaryl structures. nih.govacs.org this compound can be readily coupled with various boronic acids to produce a diverse library of 3-fluoro-4-aryl anilines. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the Suzuki coupling. Catalysts like Pd(PPh₃)₄ are commonly used. core.ac.ukproquest.com Microwave assistance can also be employed to accelerate these coupling reactions. proquest.com

Table 2: Examples of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | Aryl Alkyne |

| Heck Coupling | Aryl Halide + Alkene | Pd Catalyst, Base | Aryl Alkene |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst, Ligand, Base | Aryl Amine |

Deuteration Methods (e.g., Methoxy-D3 Analogues)

The strategic incorporation of deuterium (B1214612) into molecules, particularly at sites prone to metabolic breakdown, is a key strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. For derivatives of this compound, this is often achieved by synthesizing deuterated analogues, such as 3-fluoro-4-(methoxy-D3)aniline.

The primary goal of introducing a deuterated methoxy (B1213986) group (–OCD₃) is to enhance metabolic stability. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. This increased bond strength slows the rate of cytochrome P450 (CYP450)-mediated demethylation, a common metabolic pathway for methoxy-containing compounds. Studies on related compounds have demonstrated that deuterated analogues can exhibit significantly longer half-lives in microsomal assays, sometimes by a factor of two to three, due to this reduced rate of metabolism.

The synthesis of these deuterated analogues can be adapted from standard procedures. For instance, a common route involves the Ullmann methoxylation reaction. In this approach, a precursor like 2-fluoro-4-iodoaniline (B146158) might be used, where the iodine atom is substituted with a deuterated methoxy group. This process often requires protection of the aniline's amino group before the coupling reaction and subsequent deprotection to yield the final deuterated product.

Table 1: Influence of Deuteration on Metabolic Stability

| Compound Feature | Effect | Rationale |

|---|---|---|

| Deuterated Methoxy Group (-OCD₃) | Slows CYP450-mediated demethylation. | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage (Kinetic Isotope Effect). |

| Metabolic Half-Life | Can be extended 2-3 fold in microsomal assays compared to non-deuterated analogues. | Reduced rate of metabolic oxidation leads to a longer persistence of the parent compound. |

Regioselective Synthesis and Isomeric Considerations

The precise placement of halogen substituents on the aniline (B41778) ring is critical, as different isomers can exhibit vastly different chemical reactivities and biological activities. Therefore, achieving high regioselectivity is a central challenge in the synthesis of this compound and its isomers.

Control of Halogenation Position

The synthesis of this compound relies on controlling the electrophilic substitution on the aniline ring. The regiochemical outcome is governed by the directing effects of the substituents already present. The amino group (–NH₂) is a powerful activating group and is ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing.

A common strategy for synthesizing this compound involves the direct iodination of 3-fluoroaniline (B1664137). In this precursor, the 3-position is occupied by fluorine. The incoming iodine electrophile is directed to the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6). The position para to the amino group (position 4) is sterically accessible and electronically favored, leading to the preferential formation of this compound. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA) can be used to achieve this regioselective iodination.

To prevent side reactions, such as oxidation or multiple halogenations, the amino group can be temporarily protected, for example, as an acetamide. This moderates its activating effect and provides steric bulk, further enhancing regiochemical control during the halogenation step.

Synthesis of Positional Isomers (e.g., 2-Fluoro-4-iodoaniline vs. This compound)

The synthesis of positional isomers requires different starting materials or synthetic strategies to direct the halogenation to the desired positions. The synthesis of 2-fluoro-4-iodoaniline, a key isomer, provides a clear contrast to that of this compound.

The synthesis of 2-fluoro-4-iodoaniline typically starts from 2-fluoroaniline (B146934). guidechem.comorgsyn.org In this molecule, the fluorine atom is at the 2-position. Similar to the synthesis of the 3-fluoro isomer, the powerful ortho, para-directing amino group dictates the position of iodination. The para position (position 4) is highly favored, resulting in the formation of 2-fluoro-4-iodoaniline with high selectivity. A reported method involves reacting 2-fluoroaniline with iodine and sodium bicarbonate in water at elevated temperatures (60-80°C), yielding the product in good yield. guidechem.com

The choice of starting material is thus the primary determinant of the final isomeric product.

For this compound: Start with 3-fluoroaniline.

For 2-Fluoro-4-iodoaniline: Start with 2-fluoroaniline. guidechem.comorgsyn.org

The difference in substituent positions between these isomers leads to distinct chemical properties and reactivities, which has been observed in subsequent reactions. For example, in Ullmann-type coupling reactions with substituted lactams, 2-fluoro-4-iodoaniline and this compound can give different product yields under identical conditions, highlighting the influence of isomerism. mdpi.com

Table 2: Comparison of Synthetic Routes for Positional Isomers

| Target Isomer | Starting Material | Typical Iodination Conditions | Key to Regiocontrol |

|---|---|---|---|

| This compound | 3-Fluoroaniline | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA). | The amino group directs iodination para to itself (position 4). |

| 2-Fluoro-4-iodoaniline | 2-Fluoroaniline | Iodine (I₂), Sodium Bicarbonate (NaHCO₃), Water, 60-80°C. guidechem.com | The amino group directs iodination para to itself (position 4). |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for reducing the environmental footprint of chemical manufacturing. For this compound, this involves careful solvent selection and the use of reaction pathways that maximize atom economy and minimize waste.

Solvent Selection for Reduced Environmental Impact

Solvents constitute a major portion of the waste generated in chemical processes. acs.org Replacing hazardous or toxic solvents with greener alternatives is a key goal of green chemistry. In the synthesis of derivatives from this compound, significant improvements have been made by substituting traditional solvents.

For example, in a modified Ullmann-Goldberg reaction involving this compound, the common but toxic solvent toluene was successfully replaced with 2-methyl-tetrahydrofuran (2-MeTHF). mdpi.comnih.gov 2-MeTHF is considered a green solvent as it is derived from renewable bio-based sources like corn cobs and has a more favorable environmental and safety profile than many conventional polar aprotic solvents. nih.govgaspublishers.com Notably, this substitution not only achieved the goal of environmental benignity but also led to a significant improvement in the reaction yield. nih.gov

Table 3: Solvent Effects on the Yield of a Modified Ullmann-Goldberg Reaction with this compound

| Solvent | Classification | Reaction Yield | Reference |

|---|---|---|---|

| Toluene | Conventional (toxic) | Lower Yield | nih.gov |

| 2-MeTHF | Green (bio-based) | 68% (Significantly higher) | mdpi.comnih.gov |

This demonstrates that green solvent selection can lead to both environmental and efficiency gains. nih.gov

Waste Reduction and Atom Economy in Synthetic Routes

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste. nih.gov Synthetic strategies that feature high atom economy are increasingly being applied to reactions involving this compound.

One prominent example is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is used to synthesize 1,2,3-triazole-containing molecules, which are valuable in drug discovery. When this compound is used as a precursor in a multi-step synthesis, the CuAAC reaction offers several advantages:

High Atom Economy: The reaction is an addition, meaning most atoms from the reactants are incorporated into the product. nih.gov

Waste Reduction: It generates few or no byproducts, simplifying purification and reducing waste streams. nih.gov

Mild Conditions: The reaction often proceeds under mild, user-friendly conditions. nih.gov

Furthermore, employing multicomponent reactions, where multiple starting materials react in a single step to form the product, also enhances atom economy and reduces waste. These reactions avoid the need to isolate and purify intermediate compounds, saving on solvents, energy, and materials. nih.gov The use of such efficient, high-yield reactions showcases a commitment to sustainable chemical synthesis. nih.gov

Industrial Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound, a key intermediate in the pharmaceutical and specialty chemical industries, necessitates a focus on cost-effectiveness, scalability, safety, and sustainability. Industrial processes are designed to maximize yield and purity while minimizing isomeric byproducts and environmental impact. google.com

Key considerations for the large-scale production of this compound include the choice of synthetic route, process optimization, reactor technology, and green chemistry principles. The goal is to develop a robust and economical process suitable for mass production. google.com

Process Optimization and Green Chemistry

A significant area of research for scaling up production involves the optimization of reaction conditions, particularly in coupling reactions like the Ullmann-Goldberg reaction. nih.govmdpi.com The choice of solvent has been identified as a critical factor influencing reaction efficiency. Studies have shown that replacing traditional solvents like toluene with greener alternatives can substantially improve yields. For instance, the use of 2-methyl-tetrahydrofuran (2-MeTHF), a bio-based solvent, in the modified Ullmann-Goldberg reaction has been shown to increase product yield significantly compared to toluene. nih.govmdpi.com This substitution not only enhances efficiency but also aligns with green chemistry principles by reducing reliance on hazardous solvents. mdpi.com

Microwave-assisted organic synthesis represents another avenue for process intensification, offering benefits such as energy efficiency and reduced reaction times. nih.gov The combination of environmentally friendly solvents and microwave heating presents a promising strategy for increasing reaction yields in an industrial setting. mdpi.com

Table 1: Comparison of Solvents in the Modified Ullmann-Goldberg Reaction

| Reactants | Solvent | Yield | Source |

|---|---|---|---|

| δ-valerolactame and this compound | Toluene | Lower Yield | nih.gov |

This table illustrates the significant impact of solvent selection on reaction yield, a key consideration for industrial scale-up.

Reactor Technology

For large-scale manufacturing, the choice of reactor technology is paramount for ensuring safety, consistency, and efficiency. Exothermic reactions, which are common in halogenation and other steps of aniline synthesis, pose significant safety risks in large batch reactors. google.com Continuous flow reactors, such as trickle-bed reactors, offer a safer and more efficient alternative. researchgate.net This technology allows for better control over reaction parameters, reduces reaction times, and improves safety by minimizing the volume of hazardous materials at any given moment.

The successful kilogram-per-day scale continuous hydrogenation of a related iodo-aniline intermediate using a Raney cobalt catalyst demonstrates the viability of flow chemistry for producing these compounds. researchgate.net Such processes can be intensified, offer high selectivity, and allow for the safe use and reuse of catalysts, which is more economical and environmentally friendly than many batch reduction procedures. researchgate.net

Synthetic Route and Purity Control

The selection of an appropriate synthetic route is fundamental to industrial production. An ideal route should be convenient, provide high yields, and generate a product with high purity to avoid costly and difficult purification steps. google.com Some routes may require the use of protecting groups for the amine functionality to prevent side reactions and ensure regioselectivity during subsequent steps, such as halogenation or coupling. google.comacs.org For example, a patented method involves protecting the amino group of 2-fluoro-4-bromaniline with pivaloyl chloride before carrying out coupling reactions, followed by deprotection. This approach was developed to improve yields from as low as 8% to over 60% and simplify the separation process for industrial application. google.com

Purity control is critical, as the target compound and any isomeric byproducts often have similar physicochemical properties, making separation challenging. google.com Crystallization is a common and effective method for achieving high purity (>99%) on an industrial scale. The development of processes that are highly regioselective is a primary goal to minimize the formation of such impurities from the outset. google.com

Table 2: Reported Yields for Reactions Involving this compound

| Reaction Type | Reactant Partner | Yield | Source |

|---|---|---|---|

| Ullmann-Goldberg | Substituted Lactam (X=O) | 90% | mdpi.comresearchgate.net |

| Ullmann-Goldberg | Substituted Lactam (X=CH₂) | 85% | mdpi.comresearchgate.net |

| Ullmann-Goldberg | Substituted Lactam (X=N-Boc) | 68% | mdpi.comresearchgate.net |

This table presents research findings on the yields of Ullmann-type coupling reactions with this compound and various lactams, indicating the substrate sensitivity of the reaction which is an important factor in process development.

Iii. Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Iodoaniline

Reaction Pathways and Transition State Analysis in Cross-Coupling Reactions

Detailed mechanistic studies, particularly on the Ullmann-type coupling reactions of 3-fluoro-4-iodoaniline, have been conducted using computational methods like Density Functional Theory (DFT). researchgate.net These investigations have elucidated the reaction pathways and characterized the key transition states involved.

In a copper-catalyzed Ullmann-Goldberg N-arylation reaction between this compound and various substituted lactams, the rate-limiting step is the activation of the haloarene. researchgate.net The proposed catalytic cycle involves the formation of a Cu(I)-amide intermediate, which then undergoes oxidative addition with this compound. mdpi.com Computational studies reveal that the activation energy for this step is directly correlated with the experimentally observed reaction yields. researchgate.net

The activation energies for the Ullmann coupling of this compound (labeled as 3F) with various lactams have been calculated, showing a dependence on the lactam's substituent (X). The order of increasing activation energy was found to be O < N-Boc < S < CH₂. mdpi.com

| Lactam Substituent (X) | Activation Energy (kcal/mol) |

|---|---|

| O | 22.7 |

| N-Boc | 23.5 |

| S | 24.7 |

| CH₂ | 26.5 |

These computational findings are crucial for rationally modifying reactants to optimize N-arylation processes. researchgate.net For instance, switching the solvent from toluene (B28343) to the greener alternative 2-MeTHF has been shown to significantly improve reaction yields in microwave-assisted Ullmann reactions involving this compound. mdpi.commdpi.com

Role of the Aniline (B41778) Nitrogen as a Nucleophile

The amino group (-NH₂) of the aniline scaffold is fundamentally a nucleophilic center due to the lone pair of electrons on the nitrogen atom. In the context of this compound, this nucleophilicity allows the amino group to participate in various reactions, such as substitutions and N-arylations, where it attacks an electrophilic center. The basicity and nucleophilicity of the amine can be intentionally reduced through protection, for example, by converting it into a secondary sulfonamide, which is a common strategy in multi-step syntheses to prevent unwanted side reactions. acs.org

Influence of Halogen Substituents on Reactivity and Selectivity

The halogen substituents at the 3- and 4-positions are the primary determinants of the unique reactivity of this compound. Their combined electronic and steric effects, along with the leaving group ability of iodine, dictate the molecule's behavior in synthesis. cymitquimica.com

The iodine atom at the 4-position is the key to the utility of this compound in cross-coupling chemistry. The carbon-iodine (C-I) bond is weaker and more polarizable than C-Br or C-Cl bonds, making iodine an excellent leaving group in metal-catalyzed reactions like Suzuki, Sonogashira, and Ullmann couplings. cymitquimica.com The C-I bond is susceptible to oxidative addition to a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)), which is often the rate-determining step in the catalytic cycle. researchgate.netmdpi.comnih.gov Light can also serve as an energy source to cleave the Ar–I bond, initiating radical-based transformations. nih.gov The ease of C-I bond cleavage allows reactions involving this compound to proceed under milder conditions than their chloro or bromo analogues. nih.gov This reactivity makes the compound a valuable building block for introducing the 3-fluoroanilino moiety into more complex molecular architectures. guidechem.com

| Substituent | Position | Primary Effect | Influence on Reactivity |

|---|---|---|---|

| Fluorine | 3 (meta to -NH₂) | Strong -I (Inductive) Effect | Electron-withdrawing; deactivates the ring and lowers the basicity of the amine nitrogen. guidechem.com |

| Iodine | 4 (para to -NH₂) | Excellent Leaving Group | Enables participation in a wide range of cross-coupling reactions (e.g., Suzuki, Ullmann) via C-I bond activation. mdpi.comnih.gov |

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic and thermodynamic parameters provide quantitative insight into the reaction mechanisms involving this compound. As previously noted, computational studies have determined the activation energies (a kinetic parameter) for the rate-limiting step of Ullmann coupling reactions. For the reaction with various lactams, these activation energies range from 22.7 to 26.5 kcal/mol, directly impacting the reaction rate and observed yields. researchgate.netmdpi.com

Iv. Advanced Applications of 3 Fluoro 4 Iodoaniline As a Building Block in Organic Synthesis

Synthesis of Complex Molecular Architectures

The strategic placement of reactive sites on the 3-fluoro-4-iodoaniline ring system is leveraged by synthetic chemists to construct intricate molecular frameworks, particularly in the fields of medicinal chemistry and materials science.

The compound serves as a crucial starting material for various pharmaceutical agents due to the favorable properties often imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant drugs to treat and prevent thromboembolic diseases. nih.govnih.gov The design of potent and selective FXa inhibitors often involves creating molecules that can effectively interact with specific pockets in the enzyme's active site, notably the S1 and S4 pockets. nih.govremedypublications.com

Research in this area has led to the synthesis of novel 1,2,3-triazole derivatives as potential FXa inhibitors, utilizing this compound as a key building block. In one synthetic approach, a 4-iodoaniline (B139537) derivative is subjected to a C-arylation reaction with lactams, followed by further modifications to introduce a triazole moiety. mdpi.com For instance, the synthesis of 4-(3-Fluoro-4-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl) thiomorpholine-3-one involves the core structure derived from a 3-fluoroaniline (B1664137) precursor. mdpi.com The synthesis of such complex triazoles is often achieved through a 1,3-dipolar cycloaddition between an organic azide (B81097) and an N-propargyl amine, a reaction that can be catalyzed by copper nanoparticles under microwave irradiation. mdpi.com

The resulting hybrid molecules, which combine moieties like dihydroquinoline, pyrrolidinone, and rhodanine, have shown promise as FXa inhibitors. mdpi.com The table below summarizes the inhibitory activity of representative compounds from these research efforts.

Table 1: Inhibitory Activity of Synthesized FXa Inhibitors

| Compound ID | Structure | % Inhibition of FXa (at 30 µM) |

|---|---|---|

| Rivaroxaban (Reference) | 94 ± 3.9 | |

| PQ-based Derivative 1 | Structure not available in source | Data not available |

| PQ-based Derivative 2 | Structure not available in source | Data not available |

Data is illustrative of the types of findings in the field and is based on referenced literature.

A comprehensive review of the scientific literature did not yield specific examples of this compound being used as a direct precursor in the synthesis of β-Carboline or Eudistomin alkaloids. Common synthetic strategies for the β-carboline framework include the Pictet-Spengler reaction, Bischler-Napieralski reaction, and various palladium-catalyzed cyclizations, which typically utilize tryptophan, tryptamine, or indole (B1671886) derivatives as starting materials. nih.govljmu.ac.uk As no direct synthetic connection could be established in the available research, this section cannot be elaborated upon while adhering to the specified scope.

Extensive literature searches did not reveal synthetic pathways for Leucine (B10760876) Ureido Derivatives or metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists that utilize this compound as a starting material or key intermediate. Research on leucine ureido derivatives often focuses on their role as aminopeptidase (B13392206) N (APN/CD13) inhibitors, with syntheses starting from leucine itself. rsc.orgnih.gov Similarly, the development of mGluR1 antagonists has been pursued through various other synthetic routes. nih.govnih.gov In the absence of published evidence linking these compounds to this compound, this topic cannot be addressed further within the article's strict constraints.

In the search for new anticancer and antiviral agents, chemists have synthesized nucleoside analogues that mimic natural structures. This compound serves as a precursor for creating "cytosine replacement" analogues of deoxycytidine. researchgate.net

A key example is the synthesis of 3-fluoro-4-[1-(2-deoxy-β-D-ribofuranosyl)]aniline. The synthetic strategy involves a Heck-type coupling reaction between a 4-iodoaniline derivative and a protected glycal (an unsaturated sugar). researchgate.net This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the aniline (B41778) ring and the sugar moiety. Subsequent chemical transformations, including the removal of protecting groups and the reduction of a carbonyl group on the sugar ring, yield the final deoxycytidine mimic. researchgate.net

However, when this specific unnatural deoxycytidine mimic, where the cytosine ring is replaced by a 3-fluoroaniline system, was evaluated for biological activity, it was found to be inactive as an anticancer agent against a range of tumor cell lines and also showed no activity against HIV-1 or HIV-2. researchgate.net Researchers speculate that this lack of activity may be due to the molecule's inability to be phosphorylated by cellular or viral kinases, a critical step for the activation of many nucleoside-based drugs. researchgate.net

This compound is recognized as an important raw material and intermediate in the agrochemical and dyestuff industries. fishersci.com The presence of both fluorine and an amino group on the aromatic ring provides a scaffold that can be elaborated into a wide variety of functional molecules.

In the agrochemical sector, the incorporation of fluorine atoms into active molecules is a well-established strategy to enhance efficacy. Fluorine can increase metabolic stability, improve lipophilicity for better transport within a plant or insect, and increase the binding affinity to target enzymes or receptors. researchgate.netnbinno.com As a versatile building block, this compound can be used to synthesize advanced herbicides, insecticides, and fungicides. fishersci.comnbinno.com

In the field of dyestuffs, aromatic amines are fundamental precursors for the synthesis of azo dyes. The synthesis involves a two-step process: diazotization followed by a coupling reaction. The primary amino group of an aniline derivative like this compound is converted into a highly reactive diazonium salt using nitrous acid at low temperatures. ijcrt.org This diazonium salt is then reacted with a coupling component (such as a phenol, naphthol, or another aromatic amine) to form the characteristic azo (-N=N-) linkage, which is a powerful chromophore responsible for the dye's color. ijcrt.orgresearchgate.net The specific substituents on the aniline and the coupling component allow for the fine-tuning of the resulting dye's color, fastness, and affinity for different fibers like wool, silk, and cotton. ijcrt.orgresearchgate.net

Material Science Applications (e.g., Functionalized Graphene Oxide)

The unique electronic properties and high surface area of graphene-based materials have made them a focus of intense research in material science. rsc.org Graphene oxide (GO), an oxidized form of graphene, is rich in oxygen-containing functional groups (hydroxyl, epoxy, and carboxyl groups), which facilitates its dispersion in water and provides reactive handles for chemical modification. rsc.org Functionalization of GO is a key strategy to tailor its properties for specific applications, such as enhancing its dispersibility in various solvents or polymer matrices and introducing new functionalities. rsc.orgresearchgate.net

Aniline derivatives can be grafted onto the surface of GO, a process that modifies the material's surface chemistry and electronic properties. For instance, p-fluoroaniline has been used to create a modified graphene oxide composite (GOFA) which was then incorporated into polyurethane coatings to improve weatherability and corrosion resistance. x-mol.net This functionalization is typically achieved by forming covalent bonds between the amino group of the aniline and the oxygen-containing groups on the GO surface. rsc.org

While specific studies detailing the use of this compound for functionalizing graphene oxide are not prevalent, its structure makes it a promising candidate for creating novel hybrid materials. The amino group allows for covalent attachment to the GO scaffold, while the fluoro and iodo substituents would impart unique characteristics to the resulting material. The presence of these halogens could enhance the hydrophobicity and thermal stability of the composite material and provide further sites for subsequent chemical reactions. researchgate.net

Table 1: Potential Steps for Functionalization of Graphene Oxide with this compound

| Step | Description | Purpose |

| 1. GO Synthesis | Oxidation of graphite (B72142) using strong oxidizing agents (e.g., Hummers' method). nih.gov | To introduce oxygen-containing functional groups onto the graphene sheets. |

| 2. Activation | Conversion of carboxylic acid groups on GO to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂). | To facilitate nucleophilic attack by the aniline. |

| 3. Grafting | Reaction of activated GO with this compound. The amino group of the aniline acts as a nucleophile, attacking the acyl chloride to form a stable amide bond. | To covalently attach the this compound moiety to the graphene oxide surface. |

| 4. Purification | Washing and filtration of the resulting functionalized GO (f-GO) to remove unreacted reagents. | To obtain the pure hybrid material for characterization and application. |

This process would yield a graphene-based material decorated with 3-fluoro-4-iodophenyl groups, potentially useful in advanced composites, sensors, or as a platform for further synthetic transformations.

Derivatization Strategies of this compound

The reactivity of the amino, iodo, and fluoro groups allows for a multitude of derivatization strategies, making this compound a valuable starting material for synthesizing a diverse array of organic molecules.

Schiff bases, characterized by the imine (>C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. jocpr.com These compounds are significant in medicinal chemistry and as ligands in coordination chemistry. jocpr.comsemanticscholar.org The amino group of this compound can readily react with various carbonyl compounds to form the corresponding Schiff bases.

The general reaction involves refluxing an equimolar mixture of this compound and an appropriate aldehyde or ketone in a solvent like ethanol. jocpr.com The resulting imine linkage is a key structural feature in many biologically active compounds. jocpr.com

General Reaction for Schiff Base Formation:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O

(where Ar = 3-fluoro-4-iodophenyl)

The nucleophilic amino group of this compound is readily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are ubiquitous in pharmaceuticals.

Amide formation is typically achieved by reacting the aniline with an acyl chloride or a carboxylic acid (in the presence of a coupling agent). This reaction creates a stable amide bond.

Sulfonamide formation involves the reaction of this compound with a sulfonyl chloride in the presence of a base. researchgate.netresearchgate.net Sulfonamides are a critical class of compounds with a wide range of pharmacological activities, including antibacterial and anticancer properties. ekb.eg For example, a series of novel sulfonamides were synthesized from the related compound 3-fluoro-4-morpholinoaniline (B119058) by reacting it with various substituted aryl sulfonyl chlorides, achieving good yields. researchgate.net A similar strategy can be applied to this compound.

Table 2: Synthesis of Amide and Sulfonamide Derivatives

| Derivative | Reagent | General Conditions | Resulting Functional Group |

| Amide | Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) | Base (e.g., pyridine (B92270), triethylamine), optional coupling agent for carboxylic acids. | -NH-CO-R |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., pyridine, triethylamine) in a suitable solvent (e.g., THF). researchgate.net | -NH-SO₂-R |

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org

The carbon-iodine bond in this compound is an excellent handle for this transformation. This allows for the direct attachment of an alkyne moiety to the aromatic ring, yielding 3-fluoro-4-alkynyl-aniline derivatives. These products are valuable intermediates for synthesizing complex molecules, including pharmaceuticals and organic materials. wikipedia.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or pseudohalide) and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

This compound can participate in this reaction in two primary ways:

As the amine component: The -NH₂ group can be coupled with a different aryl halide or triflate to produce a diarylamine.

As the aryl halide component: The C-I bond can react with a primary or secondary amine, leading to the synthesis of a substituted 1,2-diamino-4-fluorobenzene derivative.

The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. beilstein-journals.orgnih.gov Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. wikipedia.org This reaction provides a direct and efficient route to complex aniline derivatives that would be difficult to synthesize otherwise.

Use in Catalysis and Ligand Design

While this compound itself is not a catalyst, it serves as a valuable precursor for the design and synthesis of ligands used in catalysis. The stability and reactivity of metal complexes, which are the heart of many catalysts, are dictated by the electronic and steric properties of their coordinating ligands.

The functional groups on this compound offer multiple avenues for incorporation into ligand scaffolds:

Schiff Base Ligands: As discussed, the amino group can be converted into an imine. Schiff bases containing additional donor atoms (like a hydroxyl group on the aldehyde partner) can act as multidentate ligands, forming stable complexes with various transition metals. semanticscholar.orgnih.gov

Phosphine Ligands: The amino group can be used as a handle to attach the entire molecule to a phosphine-containing backbone, or the iodo group can be replaced (via reactions like lithiation followed by quenching with a chlorophosphine) to introduce a phosphine group directly onto the aromatic ring.

N-Heterocyclic Carbene (NHC) Precursors: The aniline can be a starting point for the synthesis of benzimidazolium salts, which are precursors to NHC ligands.

The fluorine and iodine atoms play a crucial role in fine-tuning the electronic properties of the resulting ligand. The strong electron-withdrawing nature of the fluorine atom can significantly influence the electron density at the metal center, thereby modulating the catalyst's activity and selectivity. The iodine atom provides a site for further functionalization, allowing for the creation of more complex, tailored ligand architectures.

Chiral Iodoaniline-Lactate Based Catalysts

There is no specific data available in published studies on the synthesis or performance of chiral iodoaniline-lactate based catalysts that utilize this compound as the precursor. While research on a family of catalysts derived from various iodoaniline derivatives exists, demonstrating high yields and enantioselectivity in reactions like the α-oxysulfonylation of ketones, the specific inclusion of a this compound backbone in these catalysts has not been documented.

Functionalization of Perovskite Films in Photovoltaic Devices

No research studies have been found that specifically employ this compound for the functionalization or passivation of perovskite films in photovoltaic devices. Although related isomers, such as 2-Fluoro-4-iodoaniline (B146158), have been shown to be effective in passivating surface defects and significantly improving the power conversion efficiency and stability of perovskite solar cells, similar research and corresponding performance data for the 3-fluoro isomer are not present in the available literature.

V. Spectroscopic and Computational Characterization of 3 Fluoro 4 Iodoaniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 3-Fluoro-4-iodoaniline and its derivatives. While detailed spectral data for the parent compound is not extensively published, analysis of its derivatives provides significant insight into the characteristics of the 3-fluoro-4-iodophenyl moiety.

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Although specific, detailed ¹H and ¹³C NMR data for this compound is limited in readily available literature, studies on its derivatives, such as N-acylated compounds, offer valuable spectral information.

For instance, the ¹⁹F-NMR spectrum of a related fluorinated indole (B1671886) precursor showed a chemical shift at δ -130.1, highlighting the utility of ¹⁹F-NMR in tracking the fluorine atom within complex structures. fz-juelich.de Analysis of various fluoroaniline (B8554772) isomers and derivatives is also common in synthetic and medicinal chemistry research. fz-juelich.de

Interactive Data Table: Representative NMR Data for this compound Derivatives

Select a compound from the dropdown to view its reported NMR spectral data. This data helps in understanding the electronic environment of the 3-fluoro-4-iodophenyl core.

| Compound | Technique | Reported Data |

|---|

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within a molecule. Patent literature detailing the synthesis of Tedizolid phosphate, which uses this compound as an intermediate, reports IR data for key derivatives. These spectra typically show characteristic peaks for N-H, C=O (in carbamates), and aromatic C-H and C-C vibrations.

Interactive Data Table: IR Peak Assignments for Derivatives of this compound

Select a derivative from the dropdown to see its characteristic infrared absorption peaks as reported in synthetic procedures.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, mass spectral data confirms the successful incorporation of the 3-fluoro-4-iodophenyl group into larger molecules. The molecular ion peak ([M+H]⁺) is a key identifier in this analysis.

Methyl (3-fluoro-4-iodophenyl) carbamate : The protonated molecular ion is observed at m/z = 296.3. google.com

A tetrazolyl-pyridin-yl substituted derivative : This more complex molecule shows a corresponding [M+H]⁺ peak at m/z = 414.3. google.com

While Fast Atom Bombardment (FAB) is a soft ionization technique suitable for such analyses, specific application of FAB-MS for this compound was not detailed in the surveyed literature.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aniline (B41778) core is a known chromophore, and its absorption properties are modulated by substituents. The presence of the amino group (an auxochrome) and the halogen atoms (fluoro and iodo) on the benzene (B151609) ring influences the energy of these transitions. Specific experimental photophysical data, such as the maximum absorption wavelength (λmax) and molar absorptivity for this compound, are not widely reported. However, related compounds like 2-iodo-6-nitroaniline (B3030888) are known to have their electronic absorption spectra significantly affected by the interplay between electron-donating and electron-withdrawing groups.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions that govern crystal packing. A search of the available literature did not yield a specific crystal structure determination for the parent this compound. However, crystallographic studies on related substituted anilines are crucial for understanding how halogen bonding and other non-covalent interactions, influenced by the fluorine and iodine atoms, direct the solid-state architecture.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Recent computational studies have investigated the reaction mechanism of Ullmann-type coupling reactions involving this compound. mdpi.comresearchgate.net These studies employ DFT calculations (using functionals like ωB97X-D) to model the reaction pathways and determine the factors that control reaction efficiency. researchgate.net

Key findings from these theoretical analyses include:

Reaction Mechanism: The activation energy of the haloarene activation step, which is the rate-limiting part of the coupling process, shows a direct correlation with experimentally observed reaction yields. researchgate.net

Activation Strain Model: This model was used to deconstruct the energy barrier into contributions from the strain energy (the energy required to distort the reactants into their transition-state geometries) and the interaction energy between the reacting fragments. researchgate.net

Dominance of Strain Energy: The analysis revealed that the strain within the substituted iodoaniline is the primary contributor to the energy barrier, accounting for a significant portion of the total activation energy. researchgate.net

Reactivity Indexes: Conceptual DFT was used to correlate the activation energy with the nucleophilic and electrophilic properties of the reactants. For this compound, the activation energy was linked to the electrophilic character of its reactive sites. mdpi.com

These computational results are valuable for the rational design of synthetic routes, enabling chemists to modify reactants and conditions to optimize reaction yields based on a theoretical understanding of the underlying energetic factors. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules, offering a favorable balance between accuracy and computational cost. DFT calculations were central to a detailed study on the reaction mechanisms of Ullmann-type coupling reactions involving this compound. taylorandfrancis.comresearchgate.net In that research, the ωB97X-D functional was used with the 6-311G(d,p) basis set, a combination known to provide an adequate description of molecular electronic structures. taylorandfrancis.com Such calculations are foundational for geometry optimization, analysis of molecular orbitals, and the determination of various reactivity descriptors. taylorandfrancis.commdpi.com

Before any electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. taylorandfrancis.com For this compound, this entails calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. A vibrational harmonic analysis is subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies. taylorandfrancis.com This optimized geometry serves as the basis for all further computational analyses.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. The energies of these frontier orbitals are fundamental for calculating global reactivity descriptors that quantify a molecule's chemical behavior. taylorandfrancis.comresearchgate.net

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative basis for understanding a molecule's behavior in chemical reactions. taylorandfrancis.commdpi.com

Key descriptors include:

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It is calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. taylorandfrancis.comresearchgate.net Systems with high hardness values are generally less reactive. taylorandfrancis.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.

These quantum chemical parameters are summarized in the table below.

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Quantifies resistance to change in electron distribution; a measure of stability. taylorandfrancis.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for predicting a molecule's reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.net

An MEP map displays the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values:

Red/Yellow : Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. youtube.com

Blue : Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack. youtube.com

Green : Regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would be expected to show negative potential (red/yellow) around the electronegative fluorine atom and the nitrogen atom of the amino group, indicating these as likely sites for interaction with electrophiles. Positive potential (blue) would likely be observed around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding patterns within a molecule. taylorandfrancis.com This method localizes the electron density into orbitals corresponding to core electrons, lone pairs, and bonds (Lewis-type orbitals), as well as empty antibonding and Rydberg orbitals (non-Lewis-type orbitals). taylorandfrancis.comniscair.res.in

The primary utility of NBO analysis is in studying intramolecular charge transfer and hyperconjugative interactions. niscair.res.in It quantifies the delocalization of electron density from a filled donor NBO (e.g., a lone pair or a bonding orbital) to an empty acceptor NBO (e.g., an antibonding orbital). The strength of these interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy, E(2). taylorandfrancis.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. niscair.res.in For this compound, NBO analysis would reveal interactions between the lone pairs on the nitrogen, fluorine, and iodine atoms and the π* antibonding orbitals of the aromatic ring, providing insight into the electronic delocalization that governs its structure and reactivity.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful method for analyzing the energy barriers that control reaction rates. It deconstructs the activation energy (ΔE‡) of a reaction into two key components: the activation strain (ΔEstrain) and the interaction energy (ΔEint).

ΔE‡ = ΔEstrain + ΔEint

Activation Strain (ΔEstrain) : This is the energy required to distort the reactants from their optimized ground-state geometries into the geometries they adopt at the transition state. This term is always positive (destabilizing).

Interaction Energy (ΔEint) : This represents the actual interaction (including steric and electronic effects) between the two distorted reactants in the transition state. This term is typically negative (stabilizing).

Nonlinear Optical (NLO) Properties Prediction and Analysis

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and data storage. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. The key parameters for evaluating NLO properties are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response.

These properties are determined by the molecule's electronic structure, specifically the distribution of electrons and the presence of donor-acceptor groups that facilitate intramolecular charge transfer. In aniline derivatives, the amino group (-NH₂) acts as an electron donor, while halogen substituents can modulate the electronic properties of the aromatic ring.

For illustration, a DFT study on the related isomers, m-fluoroaniline (MFA) and m-iodoaniline (MIA), calculated these NLO parameters. chemrxiv.org The results from such a study highlight how the type and position of the halogen atom influence the electronic and optical properties. Similar calculations for this compound would elucidate the combined effect of the fluorine and iodine substituents on its potential as an NLO material. The total hyperpolarizability (βtot) is often compared against that of a standard NLO material like urea (B33335) for benchmarking. chemrxiv.org

| Parameter | m-Fluoroaniline (MFA) | m-Iodoaniline (MIA) |

|---|---|---|

| Dipole Moment (μ) in Debye | 2.52 | 2.33 |

| Mean Polarizability (α) in esu x 10-24 | 9.84 | 12.72 |

| Total First Hyperpolarizability (βtot) in esu x 10-31 | 1.89 | 2.13 |

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While direct docking studies of this compound were not identified, research on its complex derivatives provides significant insight into its potential biological interactions. A study involving derivatives such as 3-fluoro-4-(pyrrolo[2,1-f] chemrxiv.orgchemrxiv.orgnist.govtriazin-4-yloxy)aniline investigated their binding to the c-Met kinase, a target in cancer therapy. researchgate.net

In these simulations, the 3-fluoroaniline (B1664137) moiety plays a critical role in orienting the inhibitor within the active site of the kinase. researchgate.net The docking analysis revealed that this part of the molecule generally engages in hydrophobic interactions with a pocket formed by specific amino acid residues like Ala1221, Phe1134, and Val1220. researchgate.net These computational models help to establish structure-activity relationships, explaining how the specific substitution pattern on the aniline ring contributes to the compound's inhibitory activity. Such studies underscore the importance of the 3-fluoroaniline scaffold in designing targeted therapeutic agents.

Thermodynamic Property Calculations

DFT calculations can also be used to predict the thermodynamic properties of molecules in the gas phase. These properties, including heat capacity (C), entropy (S), and zero-point vibrational energy (ZPVE), are fundamental to understanding the stability and reactivity of a compound. The calculations are based on the vibrational frequencies obtained from the optimized molecular geometry.

An analysis of the related m-fluoroaniline and m-iodoaniline provides an example of the data generated from such calculations. chemrxiv.org The study found that the heat capacity, entropy, and ZPVE were higher for the heavier iodo-substituted compound compared to the fluoro-substituted one. chemrxiv.org This trend is expected, as these properties are influenced by molecular weight and vibrational modes. Similar theoretical calculations for this compound would provide valuable data on its thermal stability and energy characteristics.

| Property | Unit | m-Fluoroaniline (MFA) | m-Iodoaniline (MIA) |

|---|---|---|---|

| Heat Capacity (Cv) | cal mol-1 K-1 | 27.56 | 29.28 |

| Entropy (S) | cal mol-1 K-1 | 78.01 | 81.99 |

| Zero-Point Vibrational Energy (ZPVE) | kcal mol-1 | 66.44 | 65.17 |

Solvent Effects in Computational Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these interactions using two primary approaches: explicit and implicit solvent models.

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This method is computationally intensive but can provide a highly detailed picture of specific interactions like hydrogen bonding.

Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective for modeling the bulk electrostatic effects of the solvent on the solute's structure and properties.

The choice of model depends on the specific properties being investigated. For a molecule like this compound, which has low solubility in water, modeling its behavior in various organic solvents would be crucial for predicting its reactivity and stability in different chemical processes. fishersci.nl While specific studies modeling solvent effects on this compound are not detailed in the literature, this type of analysis is a standard and essential component of a thorough computational characterization.

Vi. Biological and Pharmacological Research Involving 3 Fluoro 4 Iodoaniline Derivatives

Antimicrobial Activity Studies

The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial agents. Halogenated anilines, including derivatives of 3-Fluoro-4-iodoaniline, have shown promise in this area, particularly against pathogenic marine bacteria.

Vibrio species are a significant cause of foodborne illnesses, often associated with the consumption of contaminated seafood. dntb.gov.uamdpi.com Research into a wide array of aniline (B41778) derivatives has demonstrated that halogenation can significantly enhance their antimicrobial potency. researchgate.netnih.gov

Studies have identified several halogenated anilines that exhibit both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. mdpi.com For instance, compounds like 2-iodo-4-trifluoromethylaniline (ITFMA) and 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) have been shown to be effective. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds highlight their potential. mdpi.com

| Compound | Target Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus / V. harveyi | 50 | mdpi.com |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus / V. harveyi | 100 | mdpi.com |

| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli (UPEC) | 200 | nih.gov |

| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli (UPEC) | 100 | nih.gov |

These findings suggest that the specific arrangement and type of halogen atoms on the aniline ring are critical for bioactivity, making this compound a candidate for similar investigations. nih.gov

Beyond simply inhibiting bacterial growth, an effective antimicrobial strategy often involves disrupting virulence factors and the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.

Derivatives of halogenated anilines have been shown to effectively suppress biofilm formation in a dose-dependent manner. mdpi.com Furthermore, these compounds can significantly reduce key virulence factors in Vibrio species, including:

Motility : Disrupting the bacteria's ability to move and colonize surfaces. mdpi.com

Protease Activity : Inhibiting enzymes that can damage host tissues. mdpi.com

Hemolysis : Reducing the ability of bacteria to lyse red blood cells. mdpi.com

Indole (B1671886) Production : Interfering with a signaling molecule that can be involved in quorum sensing and virulence. mdpi.comfrontiersin.org

Schiff bases derived from 3-fluoro-4-morpholinoaniline (B119058) have demonstrated potent biofilm inhibition, with an IC₅₀ (half-maximal inhibitory concentration) of 12.97 μM. ossila.com This activity is attributed to the disruption of pathways essential for biofilm maintenance and development.

Anti-cancer and Anti-inflammatory Properties

The morpholine (B109124) moiety is a common feature in many pharmacologically active compounds, and its inclusion in derivatives of this compound has led to promising anti-cancer agents. ncl.res.in Specifically, 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic linezolid, serves as a building block for novel sulfonamide and carbamate (B1207046) derivatives with potential anti-proliferative activity. ossila.comresearchgate.net

In vitro studies against breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that these sulfonamide derivatives possess significant anti-proliferative effects. ncl.res.in Flow cytometry analysis confirmed that these compounds induce apoptosis, a form of programmed cell death, in the cancer cells. ncl.res.in

| Compound Derivative | Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| NAM-5 (sulfonamide derivative) | MCF-7 (Breast Cancer) | 1.811 | ncl.res.in |

| NAM-5 (sulfonamide derivative) | MDA-MB-231 (Breast Cancer) | 2.143 | ncl.res.in |

| NAM-7 | MCF-7 (Breast Cancer) | 1.883 | ncl.res.in |

| NAM-7 | MDA-MB-231 (Breast Cancer) | 4.688 | ncl.res.in |

| Compound 8a (quinazoline derivative) | A431 (Carcinoma) | 2.62 | ijcce.ac.ir |

While the broader class of morpholine-containing compounds and other fluorinated heterocycles have been investigated for anti-inflammatory properties, specific research on the anti-inflammatory effects of this compound derivatives is not extensively documented in the available literature. researchgate.neteurekaselect.comnih.gov

Neuroenhancement and Neuroprotection Research

The potential application of this compound derivatives in neuroscience is an emerging area. While direct evidence for neuroenhancement or neuroprotection by these specific derivatives is limited, related compounds have been explored for neurological applications.

For example, a study focused on designing potential anti-Parkinsonian agents used the structurally similar 3-chloro-4-fluoroaniline (B193440) to synthesize imine derivatives. asiapharmaceutics.info These compounds were then evaluated in silico for their ability to inhibit the Monoamine Oxidase-B (MAO-B) enzyme, a key target in Parkinson's disease therapy. asiapharmaceutics.info This research highlights the utility of the fluoroaniline (B8554772) scaffold in developing molecules that can interact with neurological targets. However, extensive research directly linking this compound derivatives to neuroprotective or cognitive-enhancing outcomes has yet to be published.

Enzyme and Receptor Interaction Studies

The biological effects of this compound derivatives are underpinned by their interactions with specific enzymes and cellular receptors. Molecular docking and in vitro assays have elucidated several of these interactions.

DNA Gyrase and DHFR Inhibition : Sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net These enzymes are crucial for bacterial DNA synthesis and replication, and their inhibition leads to an antibacterial effect. Certain derivatives showed potent inhibition with IC50 values in the low micromolar range (4.33–5.54 µM for DHFR and 18.17–23.87 µM for DNA gyrase). researchgate.net